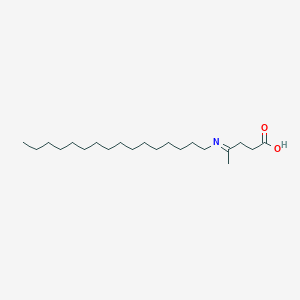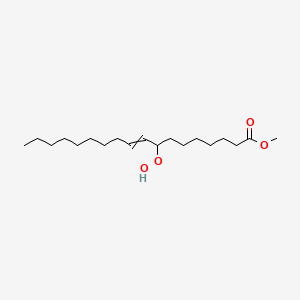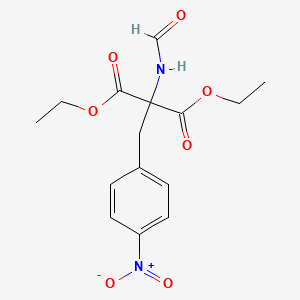
Diethyl(formylamino)(4-nitrobenzyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is an organic compound with a complex structure that includes a formylamino group, a nitrobenzyl group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(formylamino)(4-nitrobenzyl)propanedioate typically involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 4-nitrobenzyl bromide .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(formylamino)(4-nitrobenzyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Diethyl(formylamino)(4-nitrobenzyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl(formylamino)(4-nitrobenzyl)propanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Diethyl(4-nitrobenzyl)phosphonate: Shares the nitrobenzyl group but has different reactivity due to the presence of a phosphonate group.
Uniqueness
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
6265-86-7 |
|---|---|
Formule moléculaire |
C15H18N2O7 |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
diethyl 2-formamido-2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H18N2O7/c1-3-23-13(19)15(16-10-18,14(20)24-4-2)9-11-5-7-12(8-6-11)17(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
Clé InChI |
QAWCPXYLNGUKRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


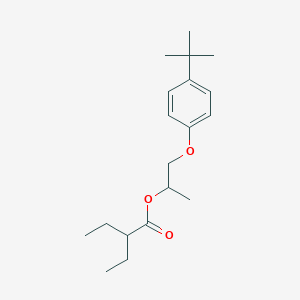
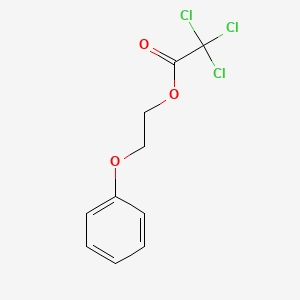


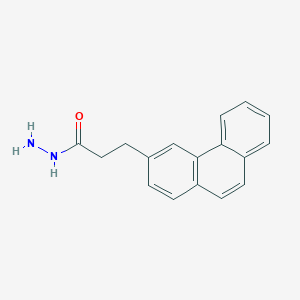
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)


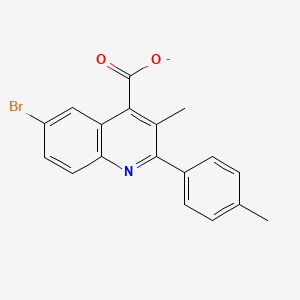
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
